Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-12-13-4-2-1-3-5-13)17-11-8-15(17)6-9-16-10-7-15/h1-5,16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQLRCDLPRAZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857104 | |
| Record name | Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-81-8 | |
| Record name | 1,7-Diazaspiro[3.5]nonane-1-carboxylic acid, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable spirocyclic precursor in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and yield. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
2.1.1 tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
- Structure : Replaces the benzyl group with a tert-butyl carboxylate.
- Application : Used in synthesizing PARP-1 inhibitors, such as -[4-fluoro-3-(piperazine-1-carbonyl)phenyl]-4,5-dimethylpyridin-3(2H)-one .
- Molecular Data : C₁₂H₂₂N₂O₂ (MW: 226.315 g/mol, CAS: 1216936-29-6) .
2.1.2 Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate (2:1)
- Structure : Oxalate salt form with a benzyl carboxylate at the 7-position.
- Properties : Enhanced solubility due to the oxalate counterion; molecular formula C₃₂H₄₂N₄O₈ (MW: 610.70 g/mol, CAS: 1630907-09-3) .
- Commercial Availability: Supplied by Shanghai Yuanye Bio-Technology Co., Ltd. in 250 mg quantities .
2.1.3 Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
- Structure : Diazaspiro group shifts to 1,6-positions.
- Molecular Data : C₁₅H₂₀N₂O₂ (MW: 260.33 g/mol, CAS: 1334499-82-9) .
Ring Size and Spiro Junction Variations
2.2.1 tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
- Structure : Enlarged spiro ring system (4.4 instead of 3.5).
- Impact : Altered spatial geometry may affect binding affinity in enzyme inhibition .
2.2.2 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
- Structure: Amino group at the 2-position with a tert-butyl carboxylate.
- Application: Potential for enhanced reactivity in peptide coupling (CAS: 1023301-84-9) .
Pharmacological Relevance
- PARP Inhibitor Synthesis : The tert-butyl analog is directly utilized in PARP-1 inhibitor synthesis, whereas the benzyl variant may act as a precursor requiring deprotection steps .
- Amino-Functionalized Derivatives: Compounds like tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1239319-82-4) introduce amino groups for targeted interactions, differing from the ester functionality in the benzyl variant .
Commercial Availability
Key Differentiators
- Functional Groups : Benzyl vs. tert-butyl esters influence solubility and deprotection strategies in synthesis.
- Spiro Ring Size : 3.5 vs. 4.4 systems modulate steric effects and binding pocket compatibility.
- Biological Activity: Amino-substituted derivatives (e.g., CAS: 1239319-82-4) may offer superior enzyme interaction compared to ester forms .
- Safety : Oxalate salts improve handling stability, while tert-butyl variants with oxo-groups pose specific hazards .
Biological Activity
Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, focusing on its interactions with sigma receptors, antimicrobial properties, and anticancer potential.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 263.35 g/mol. The compound features a benzyl group attached to the nitrogen atom of the diazaspiro framework, which contributes to its biological activity and chemical reactivity .
The biological activity of this compound primarily involves its interaction with sigma receptors (S1R and S2R). These receptors are implicated in various physiological processes, including pain modulation and neuroprotection. The compound exhibits low nanomolar affinity for these receptors, indicating its potential as a therapeutic agent .
The mechanism of action includes:
- Binding to Sigma Receptors : The compound binds to S1R and S2R, modulating their activity and influencing cellular signaling pathways.
- Enzyme Interaction : It can interact with specific enzymes, leading to inhibition or activation of biological pathways .
1. Sigma Receptor Ligand Activity
This compound has been shown to act as a potent ligand for sigma receptors. In vitro studies demonstrated that derivatives of this compound possess significant analgesic effects, suggesting potential applications in pain management .
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it may effectively inhibit bacterial growth through interaction with specific molecular targets .
3. Anticancer Potential
The compound has also been evaluated for its anticancer properties. A study highlighted its ability to act as a covalent inhibitor against KRAS G12C mutations, which are common in solid tumors. This interaction was shown to lead to significant antitumor effects in xenograft mouse models .
Case Study: Analgesic Effects
A study investigated the analgesic effects of this compound derivatives in a capsaicin-induced pain model. Compounds demonstrated varying degrees of efficacy based on their affinity for sigma receptors. Notably, certain derivatives achieved maximum antiallodynic effects at doses of 20 mg/kg .
Research Findings Table
| Compound | Affinity (nM) | Biological Activity | Notes |
|---|---|---|---|
| This compound | S1R: <10; S2R: <100 | Analgesic, Antimicrobial | High affinity for sigma receptors |
| Derivative A | S1R: 2.7; S2R: 27 | Antitumor | Effective against KRAS G12C mutations |
| Derivative B | S1R: 13; S2R: 102 | Antimicrobial | Inhibits bacterial growth |
Q & A
Basic: What are the key synthetic routes for preparing Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate and its intermediates?
Methodological Answer:
A common intermediate is 4-(N-Boc-amino)cyclohexanone, which undergoes cyclization and functionalization to yield tert-butyl-protected diazaspiro scaffolds. For example, tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is synthesized via reductive amination or nucleophilic substitution, followed by Boc deprotection and benzyl esterification . Multi-step protocols from patents (e.g., EP 4374877) involve coupling reactions with fluorinated benzyl groups and purification via HPLC .
Advanced: How can computational modeling guide the design of diazaspiro derivatives for Sigma Receptor (SR) targeting?
Methodological Answer:
Molecular docking and structure-activity relationship (SAR) studies are critical. For instance, 2,7-diazaspiro[3.5]nonane derivatives were optimized using in silico models to predict binding to S1R/S2R subtypes. Key parameters include:
- Scaffold rigidity : The spirocyclic core enhances conformational stability.
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) improve affinity (e.g., compound 4b with KiS1R = 2.7 nM) .
- Functional assays : In vivo antiallodynic effects (20 mg/kg dose) validated computational predictions .
Advanced: How to address contradictions in biological activity between structurally analogous diazaspiro compounds?
Methodological Answer:
Contradictions often arise from subtle structural differences. For example:
- Compound 4b vs. 5b : Both share the 2,7-diazaspiro scaffold, but 4b (KiS1R = 2.7 nM) has a methyl substituent, while 5b (KiS1R = 13 nM) lacks it. Activity differences highlight the role of steric and electronic effects.
- Resolution steps :
Basic: What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms spirocyclic connectivity (e.g., δ 3.5–4.0 ppm for N-CH2 groups) .
- LC-MS : Monitors purity and molecular ion peaks (e.g., m/z 296.8 for the hydrochloride salt) .
- X-ray crystallography : SHELXL-refined structures validate bond angles and torsion angles (e.g., spiro C-N bond length ~1.47 Å) .
Advanced: What strategies optimize reaction conditions for multi-step syntheses of diazaspiro-based inhibitors?
Methodological Answer:
From EP 4374877:
Stepwise coupling : Use 1,3-dimethyl-2-imidazolidinone as a polar aprotic solvent for SN2 reactions (80°C, 3 hours) .
Reductive amination : Apply sodium triacetoxyborohydride (STAB) in dichloroethane for selective amine formation .
Purification : Employ reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers to isolate zwitterionic intermediates .
DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to maximize yield (e.g., 39% over two steps) .
Advanced: How does salt formation impact the physicochemical properties of diazaspiro derivatives?
Methodological Answer:
- Hydrochloride salts : Improve aqueous solubility (e.g., 7-CBZ-2,7-diazaspiro[3.5]nonane hydrochloride) for in vivo dosing .
- Counterion selection : Trifluoroacetate (TFA) salts enhance HPLC retention but may require ion-exchange chromatography for biological assays .
- Stability studies : Accelerated degradation tests (40°C/75% RH) monitor hygroscopicity and crystallinity changes .
Basic: What safety precautions are essential when handling diazaspiro intermediates?
Methodological Answer:
- Hazard classification : tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is flagged for acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) .
- Mitigation :
- Use fume hoods and PPE (nitrile gloves, lab coat).
- Neutralize waste with 0.5 M HCl before disposal .
Advanced: How are diazaspiro cores used as bioisosteres in drug design?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
